(2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide
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Description
(2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C19H26FNO2 and its molecular weight is 319.42. The purity is usually 95%.
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Scientific Research Applications
Multicomponent Reactions and Structural Characterization
(E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide and its derivatives are often synthesized using multicomponent reactions. For instance, a related compound, N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide, was prepared through a Ugi reaction, demonstrating the versatility of these compounds in organic synthesis. The structure of such compounds is typically characterized using techniques like FTIR, NMR, and mass spectrometry (Ganesh et al., 2016).
Antimycobacterial Activity
Research has shown that some (E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide derivatives possess antimycobacterial properties. A study on 3-aryl-, 3-cyclohexyl-, and 3-heteroaryl-substituted prop-2-enamides found modest growth inhibition of Mycobacterium tuberculosis in certain compounds, contributing to the understanding of structure-activity relationships in antitubercular research (Sanna et al., 2002).
Solvent Interaction Studies
These compounds have also been studied for their interactions in solvents. For instance, the behavior of N-phenyl-3-(pyridin-4-yl) prop-2-enamide in ethanol solutions was studied through various acoustical parameters, providing insights into molecular interactions in solution (Tekade et al., 2015).
Drug Development and Molecular Docking
Some derivatives of (E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide have been explored for their potential in drug development. For example, Belinostat, a histone deacetylase inhibitor, was studied for its geometry optimization and molecular docking with the Ebola virus glycoprotein, illustrating the therapeutic potential of these compounds (Otuokere et al., 2015).
Properties
IUPAC Name |
(E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FNO2/c20-14-5-15-23-18-11-8-16(9-12-18)10-13-19(22)21-17-6-3-1-2-4-7-17/h8-13,17H,1-7,14-15H2,(H,21,22)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVDMCAUIAVGHS-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C=CC2=CC=C(C=C2)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)NC(=O)/C=C/C2=CC=C(C=C2)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.